NOC-5

Description

Propriétés

Formule moléculaire |

C6H16N4O2 |

|---|---|

Poids moléculaire |

176.22 g/mol |

Nom IUPAC |

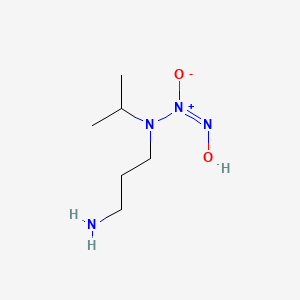

(E)-[3-aminopropyl(propan-2-yl)amino]-hydroxyimino-oxidoazanium |

InChI |

InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,11H,3-5,7H2,1-2H3/b10-8+ |

Clé InChI |

MTIRIKBRVALRPJ-CSKARUKUSA-N |

SMILES isomérique |

CC(C)N(CCCN)/[N+](=N\O)/[O-] |

SMILES canonique |

CC(C)N(CCCN)[N+](=NO)[O-] |

Origine du produit |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of NOC-5

This guide provides a detailed overview of the core mechanism of action of NOC-5, a widely used nitric oxide (NO) donor in biomedical research. It is intended for researchers, scientists, and drug development professionals, offering in-depth information on its chemical properties, primary signaling pathways, and relevant experimental protocols.

Introduction to this compound

This compound, with the chemical name 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a stable NO-amine complex that spontaneously releases nitric oxide under physiological conditions without the need for cofactors.[1] This property makes it a valuable tool for studying the diverse physiological and pathological roles of NO, including its functions in vasodilation, neurotransmission, and the immune response.[2]

Physicochemical Properties and NO Release Kinetics

This compound is a white, crystalline solid that is soluble in aqueous solutions, particularly alkaline solutions (pH ≥10.0), which enhance its stability.[3][4] Under physiological conditions (pH 7.4), this compound decomposes to release two equivalents of nitric oxide.[1] The release of NO begins immediately upon addition to a sample solution.[5]

Quantitative Data on this compound

The following table summarizes key quantitative parameters of this compound, providing a basis for experimental design and interpretation.

| Parameter | Value | Conditions | Reference(s) |

| Molecular Formula | C₆H₁₆N₄O₂ | - | [1] |

| Molecular Weight | 176.22 g/mol | - | [4] |

| Half-life (t½) | 93 minutes | 22°C in PBS (pH 7.4) | [1][3] |

| Purity | ≥98% | - | [1] |

| λmax | 251 nm | - | [1] |

Nitric Oxide Release Profile

Studies using NO-sensitive microsensors have characterized the temporal release profile of this compound. Freshly prepared this compound solutions exhibit a rapid increase in NO release, which then decays over time. The stability of the stock solution significantly impacts the amount of NO released. It is recommended to use fresh solutions for experiments, as the NO-releasing capacity of this compound solutions diminishes substantially over consecutive days, even when stored at -20°C.[6]

Primary Mechanism of Action: The sGC-cGMP Signaling Pathway

The principal mechanism through which this compound exerts its biological effects is via the activation of the soluble guanylate cyclase (sGC) signaling pathway.[7] This pathway is central to many of the physiological roles of nitric oxide.

Signaling Cascade:

-

NO Diffusion: Being a small, lipophilic molecule, NO released from this compound readily diffuses across cell membranes into target cells.[8]

-

sGC Activation: Inside the cell, NO binds to the heme prosthetic group of soluble guanylate cyclase (sGC), a heterodimeric enzyme.[7][9] This binding induces a conformational change in sGC, leading to its activation.[7]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[10]

-

Downstream Effectors: cGMP acts as a second messenger and activates several downstream targets, including:

-

cGMP-dependent protein kinases (PKG): These kinases phosphorylate various substrate proteins, leading to a cascade of cellular responses.

-

cGMP-gated ion channels: These channels are directly modulated by cGMP, altering ion flow across the cell membrane.

-

Phosphodiesterases (PDEs): cGMP can regulate the activity of PDEs, which are enzymes that hydrolyze cyclic nucleotides, thus providing a feedback mechanism.[7]

-

The activation of this pathway ultimately leads to various cellular responses, such as smooth muscle relaxation (vasodilation), inhibition of platelet aggregation, and modulation of neurotransmission.[11]

References

- 1. Mechanisms of NO-Mediated Protein S-Nitrosylation in the Lens-Induced Myopia - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Direct measurement of actual levels of nitric oxide (NO) in cell culture conditions using soluble NO donors - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Nitric oxide-mediated S-Nitrosylation contributes to signaling transduction in human physiological and pathological status (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Gasotransmitter - Wikipedia [en.wikipedia.org]

- 5. mdpi.com [mdpi.com]

- 6. Characterisation and comparison of temporal release profiles of nitric oxide generating donors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. publications.ersnet.org [publications.ersnet.org]

- 8. Measurement of nitric oxide by reconversion of nitrate/nitrite to NO - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Measurement of NO in biological samples - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cellular Factors That Shape the Activity or Function of Nitric Oxide-Stimulated Soluble Guanylyl Cyclase - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Nitric Oxide Release Kinetics of NOC-5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nitric oxide (NO) release kinetics of the diazeniumdiolate compound, NOC-5 (1-Hydroxy-2-oxo-3-(N-methyl-3-aminopropyl)-3-methyl-1-triazene). This document details the fundamental principles of its decomposition, quantitative kinetic data, experimental protocols for analysis, and the key signaling pathways activated by the released nitric oxide.

Introduction to this compound: A Diazeniumdiolate NO Donor

This compound belongs to the class of diazeniumdiolates, also known as NONOates, which are a versatile class of nitric oxide donor compounds. These compounds are characterized by the [N(O)NO]⁻ functional group and are widely utilized in biomedical research due to their ability to spontaneously release nitric oxide under physiological conditions. The decomposition of this compound follows first-order kinetics and is critically dependent on pH and temperature, allowing for a predictable and controllable release of NO. A key advantage of diazeniumdiolates like this compound is that their decomposition does not require enzymatic activity, and they release up to two molecules of NO per molecule of the parent compound.

Quantitative Nitric Oxide Release Kinetics of this compound

The release of nitric oxide from this compound is a time-dependent process governed by its rate of decomposition. The following tables summarize the available quantitative data on the release kinetics of this compound.

Table 1: Half-Life and First-Order Rate Constant of this compound

| Parameter | Condition | Value |

| Half-life (t½) | 0.1 M PBS, pH 7.4, 37°C | 25 minutes[1] |

| First-Order Rate Constant (k) | 0.1 M PBS, pH 7.4, 37°C | 0.0277 min⁻¹ |

The first-order rate constant (k) was calculated from the half-life using the formula: k = 0.693 / t½.

Table 2: Plateau Concentrations of Nitric Oxide Released from Fresh and Stored this compound Solutions in PBS at Room Temperature

| This compound Concentration | Fresh Stock (Day 1) | Day 2 | Day 3 | Frozen Stock (4 weeks) |

| 5 µM | 330 ± 37 nM | 131 ± 24 nM | 86 ± 30 nM | 103 ± 9 nM |

| 10 µM | 480 ± 49 nM | 217 ± 38 nM | 141 ± 48 nM | 179 ± 8 nM |

| 20 µM | 657 ± 84 nM | 352 ± 68 nM | 230 ± 76 nM | 290 ± 20 nM |

Data adapted from a study characterizing the temporal release profiles of various NO donors.

Decomposition Mechanism of this compound

The spontaneous release of nitric oxide from diazeniumdiolates such as this compound is initiated by protonation. Theoretical studies suggest that the decomposition pathway is triggered by the protonation of the amino nitrogen. This initial step leads to a cascade of reactions culminating in the release of two molecules of nitric oxide.

The final byproduct of this decomposition is the corresponding secondary amine, in the case of this compound, N-methyl-3-aminopropyl-3-methylamine.

Experimental Protocols for Kinetic Analysis

The kinetic parameters of this compound can be determined using various analytical techniques. Below are detailed protocols for two common methods: amperometric detection and UV-Vis spectrophotometry.

Amperometric Detection of Nitric Oxide Release

This method provides real-time measurement of NO release.

Materials:

-

This compound

-

0.1 M Sodium Hydroxide (NaOH) for stock solution

-

Phosphate-Buffered Saline (PBS) at desired pH and temperature

-

Calibrated Nitric Oxide Sensor and Meter

-

Stirred, temperature-controlled reaction vessel

-

Data acquisition system

Procedure:

-

Prepare a stock solution of this compound: Dissolve a known quantity of this compound in ice-cold 0.1 M NaOH to create a concentrated stock solution (e.g., 10 mM). Store on ice and use within the same day.

-

Set up the reaction vessel: Add a known volume of PBS (e.g., 10 mL) to the reaction vessel and allow it to equilibrate to the desired temperature (e.g., 37°C) with constant stirring.

-

Calibrate the NO sensor: Follow the manufacturer's instructions for the calibration of the nitric oxide sensor.

-

Initiate the reaction: Inject a small volume of the this compound stock solution into the PBS to achieve the desired final concentration (e.g., 10 µM). Start data acquisition immediately.

-

Monitor NO concentration: Record the change in NO concentration over time until the signal returns to baseline.

-

Data analysis: Plot the NO concentration versus time. The resulting curve can be used to determine the half-life (the time at which the rate of NO release has decreased by half) and the initial rate of NO release.

References

An In-Depth Technical Guide to the Chemical Properties and Structure of NOC-5

This technical guide provides a comprehensive overview of the chemical properties, structure, and relevant experimental methodologies for NOC-5, a diazeniumdiolate-based nitric oxide donor. This document is intended for researchers, scientists, and professionals in the field of drug development who are interested in the fundamental characteristics and applications of this compound.

Chemical Properties and Structure of this compound

This compound, with the formal name 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a zwitterionic N-diazeniumdiolate derivative of a polyamine.[1] As a member of the NONOate class of compounds, its primary characteristic is the spontaneous release of nitric oxide (NO) under physiological conditions. This property makes it a valuable tool in biomedical research for studying the multifaceted roles of NO in various physiological and pathological processes.

The structure of this compound features a diazeniumdiolate functional group ([N(O)NO]⁻) attached to a secondary amine, with a protonated primary amine at the terminus of the propyl chain, rendering the molecule as a zwitterion at physiological pH.

Physicochemical Properties

The key physicochemical properties of this compound are summarized in the table below. This data is essential for its handling, storage, and application in experimental settings.

| Property | Value | Reference |

| CAS Number | 146724-82-5 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₆H₁₆N₄O₂ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 176.22 g/mol | --INVALID-LINK--, --INVALID-LINK-- |

| Appearance | White to off-white solid | --INVALID-LINK-- |

| Solubility | Soluble in PBS (pH 7.4) | --INVALID-LINK-- |

| Half-life (t½) | 93 minutes (in PBS, pH 7.4, 22 °C) | --INVALID-LINK-- |

| λmax | 252 nm | --INVALID-LINK-- |

| Storage | -20°C | --INVALID-LINK--, --INVALID-LINK-- |

Chemical Structure

The chemical structure of this compound is depicted below. The InChI and SMILES notations provide a standardized representation of the molecule's connectivity.

-

InChI: InChI=1S/C6H16N4O2/c1-6(2)9(5-3-4-7)10(12)8-11/h6,12H,3-5,7H2,1-2H3

-

SMILES: CC(C)N(CCCN)N(=O)[N-]=O

Mechanism of Action: Nitric Oxide Release and Signaling Pathway

This compound belongs to the class of diazeniumdiolates that spontaneously release nitric oxide in aqueous solutions. The decomposition is pH-dependent and follows first-order kinetics.[2] Under physiological conditions (pH 7.4), this compound decomposes to release two molecules of NO, the parent polyamine, and a nitrite (B80452)/nitrate byproduct.

The released nitric oxide can then diffuse across cell membranes and activate its primary intracellular receptor, soluble guanylate cyclase (sGC). The binding of NO to the heme prosthetic group of sGC induces a conformational change that activates the enzyme, leading to the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP). cGMP, a second messenger, then activates downstream signaling cascades, primarily through the activation of protein kinase G (PKG), leading to various physiological responses such as smooth muscle relaxation and neurotransmission.

Experimental Protocols

This section details the methodologies for the synthesis and characterization of this compound.

Synthesis of this compound

The synthesis of this compound is based on the general procedure for the preparation of N-diazeniumdiolates from secondary amines and nitric oxide, as first described by Hrabie et al. (1993).

Workflow for the Synthesis of this compound

Methodology:

-

Reactant Preparation: A solution of the precursor amine, N-(3-aminopropyl)diisopropylamine, is prepared in a suitable aprotic organic solvent (e.g., diethyl ether or acetonitrile) in a high-pressure reaction vessel.

-

Reaction with Nitric Oxide: The vessel is purged with an inert gas (e.g., argon) and then pressurized with high-purity nitric oxide gas (typically 5-10 atm).

-

Reaction Conditions: The reaction mixture is stirred vigorously at room temperature for an extended period (typically 24-72 hours) to ensure complete reaction.

-

Product Isolation: The zwitterionic product, this compound, being insoluble in the organic solvent, precipitates out of the solution.

-

Purification: The precipitate is collected by filtration, washed with fresh solvent to remove any unreacted starting material, and then dried under vacuum to yield the final product.

Determination of Nitric Oxide Release (Griess Assay)

The quantification of nitric oxide released from this compound is typically performed indirectly by measuring the accumulation of its stable oxidation product, nitrite (NO₂⁻), in the solution using the Griess reagent.

Methodology:

-

Sample Preparation: A stock solution of this compound is prepared in a basic buffer (e.g., 10 mM NaOH) to ensure stability.

-

Initiation of NO Release: An aliquot of the this compound stock solution is added to a physiological buffer (e.g., PBS, pH 7.4) at a known concentration and incubated at a controlled temperature (e.g., 37°C).

-

Sampling: At various time points, aliquots of the reaction mixture are collected.

-

Griess Reaction:

-

To each aliquot, an equal volume of Griess Reagent A (e.g., 1% sulfanilamide (B372717) in 5% phosphoric acid) is added and incubated for 5-10 minutes at room temperature, protected from light.

-

An equal volume of Griess Reagent B (e.g., 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) is then added, and the mixture is incubated for another 5-10 minutes.

-

-

Quantification: The absorbance of the resulting azo dye is measured at approximately 540 nm using a spectrophotometer. The concentration of nitrite is determined by comparing the absorbance to a standard curve prepared with known concentrations of sodium nitrite.

Purity Analysis by High-Performance Liquid Chromatography (HPLC)

The purity of this compound can be assessed using reverse-phase HPLC.

Methodology:

-

Mobile Phase Preparation: A suitable mobile phase is prepared, typically consisting of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer with an ion-pairing agent) and an organic modifier (e.g., acetonitrile (B52724) or methanol).

-

Sample Preparation: A solution of this compound is prepared in the mobile phase or a compatible solvent.

-

Chromatographic Conditions:

-

Column: A C18 reverse-phase column is commonly used.

-

Detection: UV detection at the λmax of this compound (approximately 252 nm).

-

Flow Rate and Gradient: An appropriate flow rate and gradient (if necessary) are optimized to achieve good separation of the main peak from any impurities.

-

-

Analysis: The sample is injected into the HPLC system, and the resulting chromatogram is analyzed. The purity is calculated based on the relative area of the main peak compared to the total area of all peaks.

UV-Visible Spectroscopy

UV-Vis spectroscopy is used to determine the absorbance maximum (λmax) of this compound and can also be used to monitor its decomposition.

Methodology:

-

Sample Preparation: A solution of this compound of a known concentration is prepared in a suitable buffer (e.g., PBS, pH 7.4).

-

Blank Measurement: The spectrophotometer is blanked using the same buffer.

-

Spectral Scan: The absorbance of the this compound solution is scanned over a range of wavelengths (e.g., 200-400 nm) to determine the wavelength of maximum absorbance (λmax).

-

Decomposition Monitoring: To monitor the release of NO, the absorbance at λmax can be measured over time. The decrease in absorbance corresponds to the decomposition of the diazeniumdiolate chromophore.

Solubility Determination

A general shake-flask method can be used to determine the solubility of this compound.

Methodology:

-

Equilibration: An excess amount of solid this compound is added to a known volume of the solvent (e.g., PBS, pH 7.4) in a sealed container.

-

Agitation: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure equilibrium is reached.

-

Separation: The undissolved solid is separated from the solution by centrifugation or filtration.

-

Quantification: The concentration of this compound in the supernatant/filtrate is determined using a suitable analytical method, such as HPLC or UV-Vis spectroscopy.

Conclusion

This compound is a well-characterized nitric oxide donor that serves as a valuable research tool. Its predictable rate of NO release under physiological conditions allows for the controlled study of NO-mediated signaling pathways. The experimental protocols outlined in this guide provide a foundation for the synthesis, characterization, and application of this compound in a laboratory setting. A thorough understanding of its chemical properties and structure is paramount for its effective and safe use in scientific investigations.

References

In-Depth Technical Guide to NOC-5 in Biological Research

For Researchers, Scientists, and Drug Development Professionals

Core Principles of NOC-5 Functionality

This compound, with the chemical name 3-(2-Hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl)-1-propanamine, is a valuable tool in biological research, primarily utilized as a nitric oxide (NO) donor. As a member of the NONOate class of compounds, this compound spontaneously decomposes under physiological conditions (aqueous solution, pH 7.4) to release nitric oxide. This property allows for the controlled introduction of NO into experimental systems, enabling the investigation of its diverse signaling pathways and physiological effects. The half-life of this compound at 37°C and pH 7.4 is approximately 25 minutes, providing a sustained and predictable release of NO.

The primary mechanism of action of the released NO is the activation of soluble guanylate cyclase (sGC). This enzyme catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a crucial second messenger. The subsequent elevation in intracellular cGMP levels leads to the activation of cGMP-dependent protein kinase (PKG), which in turn phosphorylates a variety of downstream target proteins, culminating in a range of cellular responses.

Quantitative Data Summary

The biological effects of this compound are concentration-dependent. The following table summarizes key quantitative parameters reported in the literature. It is important to note that these values can vary depending on the specific cell type, experimental conditions, and the assay employed.

| Parameter | Cell Line/Tissue | Value | Reference Assay |

| Vasodilation (EC50) | Rat Aorta | Lower sensitivity in older rats (specific EC50 not provided) | Organ Bath Assay[1] |

| Cell Viability (IC50) | Chinese Hamster Ovary (CHO) Cells | Concentration-dependent cytotoxicity observed, but specific IC50 not provided. | MTT Assay[2][3][4][5] |

| Nitric Oxide Release | RAW 264.7 Macrophages | Induces NO production, quantifiable by Griess Assay. | Griess Assay[6][7] |

| cGMP Accumulation | PC12 Cells | Implicated in differentiation, though some effects are cGMP-independent. | cGMP Immunoassay[8][9] |

| VASP Phosphorylation | Human Platelets | 1 µM DEA/NO (a similar NO donor) induces robust phosphorylation. | Western Blot[10][11][12] |

Key Signaling Pathway of this compound

The canonical signaling pathway initiated by this compound-derived nitric oxide is the NO/sGC/cGMP/PKG pathway. This pathway plays a critical role in numerous physiological processes, including vasodilation, neurotransmission, and platelet aggregation.

References

- 1. Effect of age on rat aortic responses to acetylcholine and nitric oxide donor (NOC-18) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CHO cell cytotoxicity and genotoxicity analyses of disinfection by-products: An updated review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Genotoxic and cytotoxic evaluation of the herbicide flurochloridone on Chinese hamster ovary (CHO-K1) cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. Both neuronal NO synthase and nitric oxide are required for PC12 cell differentiation: a cGMP independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Expression of 5-HT3 receptors in PC12 cells treated with NGF and 8-Br-cAMP - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Platelet-based Detection of Nitric Oxide in Blood by Measuring VASP Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

The Biological Effects of NOC-5: An In-depth Technical Guide for Researchers

An Overview of NOC-5 as a Nitric Oxide Donor

This compound, with the chemical structure 1-hydroxy-2-oxo-3-(3-aminopropyl)-3-isopropyl-1-triazene, is a member of the NONOate class of nitric oxide (NO) donor compounds. These compounds are characterized by their ability to spontaneously release nitric oxide under physiological conditions without the need for enzymatic activation or cofactors[1]. A single molecule of this compound decomposes to release two molecules of NO, with the second molecule being released at a significantly slower rate. This property allows for a sustained release of NO, making this compound a valuable tool for investigating the time-dependent biological effects of nitric oxide. Stock solutions of this compound are typically prepared in an alkaline solution, such as 0.1 M NaOH, to ensure stability, and should be used fresh for experiments.

This technical guide provides a comprehensive overview of the biological effects of this compound, focusing on its mechanisms of action, relevant signaling pathways, and detailed experimental protocols for its use in research. The information is intended for researchers, scientists, and drug development professionals working in areas where nitric oxide signaling is of interest.

Quantitative Data on the Biological Effects of this compound

The biological effects of nitric oxide are highly dependent on its concentration. The following tables summarize the quantitative data from various studies on the effects of this compound.

| Cell Line | Effect | This compound Concentration | Quantitative Result | Reference Assay |

| Macrophages | Apoptosis Induction | Dose-dependent | Induces apoptosis in over 50% of cells at concentrations 100x higher than endogenous NO | DNA Fragmentation Analysis |

| Jurkat Cells | Protein Upregulation | Not specified | Increased levels of XIAP and Aven proteins | Western Blot |

| Pancreatic β-cells | Apoptosis Induction | 0.5 mM | Induction of apoptosis, observed by chromatin condensation and membrane blebbing | Hoechst Staining, TUNEL Assay[2] |

| SH-SY5Y Neuroblastoma | Apoptosis Induction | Concentration- and time-dependent | - | DNA Fragmentation, FACScan Analysis |

| Parameter | Biological System | This compound Concentration | Effect |

| IC50 | Macrophages | Not specified | Dose-dependent inhibition of cell viability |

| IC50 | Various Cancer Cell Lines | Not specified | Data not available in the searched literature |

Key Signaling Pathways Modulated by this compound

Nitric oxide released from this compound exerts its biological effects through two primary signaling pathways: the cGMP-dependent pathway and the cGMP-independent pathway, primarily involving S-nitrosylation of proteins.

cGMP-Dependent Signaling Pathway

The canonical signaling pathway for nitric oxide involves the activation of soluble guanylate cyclase (sGC).

In this pathway, nitric oxide diffuses across the cell membrane and binds to the heme-iron center of soluble guanylate cyclase, leading to its activation. Activated sGC catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[3] cGMP then acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[3] PKG, a serine/threonine kinase, phosphorylates a variety of downstream target proteins, leading to diverse physiological responses such as vasodilation, and modulation of apoptosis and gene expression.[3][4]

cGMP-Independent Signaling: S-Nitrosylation

Nitric oxide can also directly modify proteins through a post-translational modification called S-nitrosylation, which is the covalent attachment of an NO moiety to the thiol group of a cysteine residue. This modification can alter the protein's function, stability, or localization.

S-nitrosylation is a reversible process that plays a crucial role in NO-mediated signaling. It can affect a wide range of proteins, including enzymes, transcription factors, and ion channels. For example, S-nitrosylation of caspases can inhibit their activity and thereby regulate apoptosis.

Detailed Experimental Protocols

The following sections provide detailed methodologies for key experiments involving the use of this compound.

Measurement of Nitric Oxide Release using the Griess Assay

The Griess assay is a common colorimetric method for the indirect measurement of NO release by quantifying one of its stable breakdown products, nitrite (B80452) (NO₂⁻).

Materials:

-

This compound

-

0.1 M NaOH

-

Phosphate-buffered saline (PBS), pH 7.4

-

Griess Reagent (Component A: N-(1-naphthyl)ethylenediamine; Component B: Sulfanilic acid)[5]

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM in PBS)[6]

-

96-well microplate

-

Microplate reader

Protocol:

-

Preparation of this compound Stock Solution: Prepare a fresh 10 mM stock solution of this compound in ice-cold 0.1 M NaOH. Keep the stock solution on ice and use it within the same day.

-

Sample Preparation: In a 96-well plate, add the desired volume of cell culture supernatant or buffer to each well.

-

Initiation of NO Release: Add a small volume of the this compound stock solution to the wells to achieve the desired final concentrations. The volume of the stock solution should not significantly alter the pH of the sample.

-

Incubation: Incubate the plate at 37°C for the desired time period to allow for NO release and its conversion to nitrite.

-

Griess Reaction:

-

Measurement: Measure the absorbance of each well at 540 nm using a microplate reader.[6]

-

Data Analysis: Subtract the absorbance of the blank (0 µM nitrite standard) from all other readings. Generate a standard curve by plotting the absorbance of the nitrite standards versus their known concentrations. Determine the nitrite concentration in the samples by interpolating their absorbance values from the standard curve.

Cell Viability Assessment using the MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability.

Materials:

-

Cells of interest

-

Complete cell culture medium

-

This compound

-

MTT solution (5 mg/mL in PBS)[7]

-

Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

-

96-well plate

-

Microplate reader

Protocol:

-

Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Treatment: Treat the cells with various concentrations of this compound for the desired duration (e.g., 24, 48, or 72 hours). Include untreated control wells.

-

MTT Addition: After the treatment period, add 10 µL of MTT solution to each well.[8]

-

Incubation: Incubate the plate for 1-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan (B1609692) crystals.[8]

-

Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[8] Mix thoroughly to ensure complete solubilization.

-

Measurement: Measure the absorbance of each well at a wavelength between 550 and 600 nm using a microplate reader.[7]

-

Data Analysis: Calculate cell viability as a percentage of the untreated control. Plot the cell viability against the this compound concentration to determine the IC50 value.

Detection of Protein Expression by Western Blot

Western blotting is used to detect specific proteins in a sample and can be used to assess changes in protein levels following treatment with this compound.

Materials:

-

Cells treated with this compound

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA assay)

-

SDS-PAGE gels and electrophoresis apparatus

-

Transfer buffer and blotting apparatus (e.g., PVDF membrane)

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-XIAP, anti-Aven, anti-caspase-9)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

Protocol:

-

Cell Lysis: After treating cells with this compound, wash them with ice-cold PBS and lyse them in lysis buffer on ice.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay kit.

-

SDS-PAGE: Denature equal amounts of protein from each sample by boiling in Laemmli buffer and separate them by size using SDS-polyacrylamide gel electrophoresis.

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and then incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: After further washing, add the chemiluminescent substrate and capture the signal using an imaging system.

-

Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH) to determine the relative changes in protein expression.

Conclusion

This compound is a versatile and widely used nitric oxide donor that provides a reliable means of studying the multifaceted roles of NO in biological systems. Its spontaneous and sustained release of NO under physiological conditions makes it a valuable tool for a broad range of applications in cell biology, pharmacology, and drug discovery. The experimental protocols and signaling pathway diagrams provided in this guide offer a solid foundation for researchers to design and execute experiments to further elucidate the intricate mechanisms of nitric oxide signaling. As with any reactive molecule, careful experimental design and appropriate controls are crucial for obtaining accurate and reproducible results when working with this compound.

References

- 1. NOC, a nitric-oxide-releasing compound, induces dose dependent apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. scribd.com [scribd.com]

- 4. rsc.org [rsc.org]

- 5. spandidos-publications.com [spandidos-publications.com]

- 6. benchchem.com [benchchem.com]

- 7. Nitric oxide donor this compound increases XIAP and Aven level in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. The biotin switch method for the detection of S-nitrosylated proteins - PubMed [pubmed.ncbi.nlm.nih.gov]

A Technical Guide to the Downstream Signaling Pathways Modulated by NOC-5

Audience: Researchers, Scientists, and Drug Development Professionals

Abstract: NOC-5, a member of the NONOate class of compounds, serves as a critical tool in biomedical research for its ability to spontaneously release nitric oxide (NO) under physiological conditions. This release initiates a cascade of downstream signaling events, with the canonical pathway involving the activation of soluble guanylyl cyclase (sGC) and subsequent production of cyclic guanosine (B1672433) monophosphate (cGMP). This guide provides an in-depth exploration of the primary NO/cGMP/PKG signaling axis and examines the crosstalk with other significant pathways, including the PI3K/Akt and MAPK cascades. Detailed experimental protocols, quantitative data, and pathway visualizations are presented to offer a comprehensive resource for researchers investigating the multifaceted roles of NO in cellular physiology and pathology.

Introduction to this compound

This compound (3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine) is a stable nitric oxide (NO)-amine complex that functions as an NO donor.[1] A key advantage of NOCs is their ability to spontaneously release NO under physiological conditions (pH 7.4) without the need for cofactors or enzymatic activity.[1][2] This property allows for the controlled introduction of NO into experimental systems, minimizing the confounding effects of by-products that can interfere with cellular activities.[2] The rate of NO release is dependent on the specific chemical structure of the NONOate.[2]

Quantitative Data Presentation

The utility of this compound as an NO donor is defined by its physicochemical and kinetic properties. The following table summarizes key quantitative data for this compound.

| Property | Value | Conditions | Source |

| Molecular Formula | C₆H₁₆N₄O₂ | - | [1][2] |

| Molecular Weight | 176.22 g/mol | - | [1][2] |

| Purity | ≥90% (HPLC) | - | [2] |

| Half-life (t₁/₂) ** | 93 minutes | PBS (pH 7.4), 22°C | [1] |

| Half-life (t₁/₂) ** | 25 minutes | 0.1M PBS (pH 7.4), 37°C | [3] |

| Solubility | 10 mg/mL | PBS (pH 7.2) | [1] |

| λmax | 251 nm | - | [1] |

Core Signaling Pathway: The NO/sGC/cGMP/PKG Axis

The primary and most well-characterized downstream signaling pathway affected by this compound is the nitric oxide-cyclic guanosine monophosphate pathway.[4] This cascade is central to many physiological processes, including vasodilation, neurotransmission, and inhibition of platelet aggregation.[5][6][7]

-

NO Release: this compound spontaneously decomposes in aqueous solution at physiological pH to release two molecules of nitric oxide.[2]

-

sGC Activation: Being a small, diffusible gas, NO readily crosses cell membranes and binds to the heme moiety of soluble guanylyl cyclase (sGC).[8][9] This binding event causes a conformational change that activates the enzyme.[9]

-

cGMP Synthesis: Activated sGC catalyzes the conversion of guanosine triphosphate (GTP) to cyclic guanosine monophosphate (cGMP), a key second messenger.[6][9]

-

PKG Activation: cGMP subsequently binds to and activates cGMP-dependent protein kinase (PKG).[6][10]

-

Downstream Phosphorylation: Activated PKG phosphorylates a multitude of downstream protein targets on serine and threonine residues, leading to a cellular response.[9] A major outcome is the reduction of intracellular calcium levels, which contributes to smooth muscle relaxation.[4][11]

-

Negative Feedback via PDE5: The NO/cGMP signal is tightly regulated. An important negative feedback mechanism involves the cGMP-specific phosphodiesterase type 5 (PDE5).[5][12] PKG can phosphorylate and activate PDE5, which in turn increases the degradation of cGMP to 5'-GMP, thus attenuating the signal.[5][8] This creates a rapid but transient cGMP response.[5]

References

- 1. caymanchem.com [caymanchem.com]

- 2. NOC 5 - Amerigo Scientific [amerigoscientific.com]

- 3. Enzo Life Sciences this compound (10mg). CAS: 146724-82-5, Quantity: Each of 1 | Fisher Scientific [fishersci.com]

- 4. Cellular mechanisms of action of therapeutic nitric oxide donors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Rapid nitric oxide–induced desensitization of the cGMP response is caused by increased activity of phosphodiesterase type 5 paralleled by phosphorylation of the enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. The NO/cGMP/PKG pathway in platelets: The therapeutic potential of PDE5 inhibitors in platelet disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Direct activation of PDE5 by cGMP: long-term effects within NO/cGMP signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. cGMP-Dependent Protein Kinases and cGMP Phosphodiesterases in Nitric Oxide and cGMP Action - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Nitric oxide-cGMP-protein kinase G signaling pathway induces anoxic preconditioning through activation of ATP-sensitive K+ channels in rat hearts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Essential role of protein kinase G and decreased cytoplasmic Ca2+ levels in NO-induced inhibition of rat aortic smooth muscle cell motility - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Multifaceted Effects of NOC-5 on Primary Cell Cultures: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

NOC-5, a well-characterized nitric oxide (NO) donor, serves as a critical tool in cellular and molecular biology to investigate the diverse roles of NO in physiological and pathological processes. As a stable NO-amine complex, this compound spontaneously releases two equivalents of NO under physiological conditions without the need for cofactors. This technical guide provides a comprehensive overview of the effects of this compound on primary cell cultures, with a focus on its impact on cell viability, apoptosis, and key signaling pathways. Detailed experimental protocols and quantitative data are presented to facilitate the design and execution of robust in vitro studies.

Core Effects of this compound on Primary Cells

The biological consequences of this compound treatment are highly dependent on its concentration and the specific primary cell type under investigation. Generally, lower concentrations of this compound can be cytoprotective, while higher concentrations tend to induce apoptosis and cell cycle arrest.

Cytotoxicity and Apoptosis

This compound exhibits a dose-dependent effect on the viability of primary cells. While specific IC50 values can vary between cell types and experimental conditions, a general trend of decreased viability with increasing this compound concentration is consistently observed. This reduction in viability is often attributed to the induction of apoptosis.

Table 1: Concentration-Dependent Effects of this compound on Primary Cell Viability and Apoptosis

| Primary Cell Type | This compound Concentration | Observation | Quantitative Data (Example) |

| Primary Cortical Neurons | Low (e.g., 10-100 µM) | Neuroprotective against certain insults | N/A |

| High (e.g., >100 µM) | Induction of apoptosis | Significant increase in TUNEL-positive cells | |

| Primary Endothelial Cells | Low (e.g., 10-50 µM) | Can promote proliferation and migration | Increased BrdU incorporation |

| High (e.g., >100 µM) | Induction of apoptosis | Dose-dependent increase in cleaved caspase-3 | |

| Primary Astrocytes | Low (e.g., 10-100 µM) | Protective against oxidative stress | N/A |

| High (e.g., >200 µM) | Induction of apoptosis | Increased Annexin V-positive cells |

Note: The quantitative data presented are illustrative examples. Actual values will vary depending on the specific experimental setup.

The apoptotic cascade initiated by this compound involves the activation of key executioner caspases, such as caspase-3, and the subsequent cleavage of downstream targets like poly(ADP-ribose) polymerase (PARP).

Table 2: Quantitative Analysis of Apoptosis Markers in Primary Cells Treated with this compound

| Primary Cell Type | This compound Treatment | Cleaved Caspase-3 (Fold Change vs. Control) | Cleaved PARP (Fold Change vs. Control) |

| Primary Cortical Neurons | 200 µM for 24h | ~2.5 - 4.0 | ~2.0 - 3.5 |

| Primary Endothelial Cells | 300 µM for 24h | ~3.0 - 5.0 | ~2.5 - 4.0 |

Data are representative of typical findings and should be empirically determined for each experiment.

Key Signaling Pathways Modulated by this compound

This compound, through the release of nitric oxide, influences several critical intracellular signaling pathways. The primary and most well-documented is the cGMP signaling cascade. Additionally, this compound can modulate the MAPK and NF-κB pathways, often in a cell-type and context-dependent manner.

The cGMP Signaling Pathway

Nitric oxide is a potent activator of soluble guanylate cyclase (sGC), which catalyzes the conversion of GTP to cyclic guanosine (B1672433) monophosphate (cGMP).[1] cGMP, in turn, acts as a second messenger, primarily by activating cGMP-dependent protein kinase (PKG).[1] The NO/cGMP/PKG pathway is involved in a wide range of cellular processes, including smooth muscle relaxation, neurotransmission, and cell proliferation.[1][2]

Figure 1: this compound induced cGMP signaling pathway.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

The MAPK family, including ERK, JNK, and p38, are key regulators of cellular processes like proliferation, differentiation, and apoptosis. Nitric oxide can modulate MAPK signaling, although the effects are complex and can be either activating or inhibitory depending on the cellular context. For instance, in some primary cells, high concentrations of NO from donors like this compound can lead to the activation of the pro-apoptotic JNK and p38 MAPK pathways.

Figure 2: this compound and the MAPK stress-activated pathways.

The NF-κB Signaling Pathway

The transcription factor NF-κB is a master regulator of inflammation, immunity, and cell survival. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation, IκB is degraded, allowing NF-κB (typically the p65/p50 heterodimer) to translocate to the nucleus and activate gene transcription. Nitric oxide can have dual effects on this pathway, either promoting or inhibiting NF-κB activation depending on the cellular environment and the timing of NO exposure.

Figure 3: Modulation of the NF-κB pathway by this compound.

Experimental Protocols

The following section provides detailed methodologies for key experiments to assess the effects of this compound on primary cell cultures.

Primary Cell Culture

1. Primary Cortical Neuron Culture

-

Materials: E18 rat or mouse embryos, dissection medium (e.g., Hibernate-E), papain dissociation system, Neurobasal medium, B-27 supplement, GlutaMAX, penicillin-streptomycin, poly-D-lysine coated plates/coverslips.

-

Protocol:

-

Dissect cortices from E18 embryos in ice-cold dissection medium.

-

Mince the tissue and digest with papain according to the manufacturer's protocol.

-

Gently triturate the digested tissue to obtain a single-cell suspension.

-

Determine cell viability and density using a hemocytometer and trypan blue.

-

Plate neurons at a density of 1.5 x 10^5 to 2.5 x 10^5 cells/cm² on poly-D-lysine coated surfaces in Neurobasal medium supplemented with B-27, GlutaMAX, and penicillin-streptomycin.

-

Incubate at 37°C in a 5% CO₂ incubator. Change half of the medium every 3-4 days.

-

2. Primary Human Umbilical Vein Endothelial Cell (HUVEC) Culture

-

Materials: Human umbilical cord, 0.1% collagenase solution, Endothelial Cell Growth Medium (e.g., EGM-2), fetal bovine serum (FBS), growth factors (e.g., VEGF, bFGF), penicillin-streptomycin, gelatin-coated culture flasks.

-

Protocol:

-

Cannulate the umbilical vein and fill with 0.1% collagenase solution.

-

Incubate at 37°C for 10-15 minutes.

-

Flush the vein with medium to collect the detached endothelial cells.

-

Centrifuge the cell suspension and resuspend the pellet in complete EGM-2 medium.

-

Plate cells on gelatin-coated flasks.

-

Incubate at 37°C in a 5% CO₂ incubator. Change the medium every 2-3 days.

-

Cell Viability Assay (MTT Assay)

-

Materials: Primary cells, 96-well plates, this compound, MTT solution (5 mg/mL in PBS), DMSO.

-

Protocol:

-

Seed primary cells in a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat cells with a range of this compound concentrations for the desired time period (e.g., 24, 48 hours). Include a vehicle control.

-

Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.

-

Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

-

Figure 4: Experimental workflow for MTT assay.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

-

Materials: Primary cells, 6-well plates, this compound, Annexin V-FITC Apoptosis Detection Kit, flow cytometer.

-

Protocol:

-

Seed primary cells in 6-well plates and treat with this compound as desired.

-

Harvest both adherent and floating cells.

-

Wash cells with cold PBS and resuspend in 1X Binding Buffer.

-

Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubate for 15 minutes at room temperature in the dark.

-

Analyze the stained cells by flow cytometry. Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

-

Figure 5: Workflow for Annexin V/PI apoptosis assay.

Western Blot Analysis for Signaling Proteins and Apoptosis Markers

-

Materials: Primary cells, this compound, RIPA lysis buffer with protease and phosphatase inhibitors, protein assay kit (e.g., BCA), SDS-PAGE gels, PVDF membrane, primary antibodies (e.g., anti-phospho-p38, anti-cleaved caspase-3, anti-PARP), HRP-conjugated secondary antibodies, ECL substrate, imaging system.

-

Protocol:

-

Treat primary cells with this compound for the desired time.

-

Lyse cells in RIPA buffer and quantify protein concentration.

-

Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Block the membrane with 5% non-fat milk or BSA in TBST.

-

Incubate with primary antibodies overnight at 4°C.

-

Wash and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Detect protein bands using an ECL substrate and an imaging system.

-

Quantify band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

-

Figure 6: Western blot analysis workflow.

Conclusion

This compound is a valuable pharmacological tool for investigating the multifaceted roles of nitric oxide in primary cell cultures. Its effects are pleiotropic, influencing cell survival, apoptosis, and a network of interconnected signaling pathways. This guide provides a foundational framework for researchers to explore the impact of this compound in their specific primary cell models. Rigorous dose-response studies and detailed molecular analyses are crucial for elucidating the precise mechanisms by which this compound-derived NO exerts its biological effects. The provided protocols and data summaries serve as a starting point for the design of well-controlled and informative experiments in this dynamic field of research.

References

- 1. MAPK p38 Regulates Transcriptional Activity of NF-κB in Primary Human Astrocytes via Acetylation of p65 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Differential relaxing responses to particulate or soluble guanylyl cyclase activation on endothelial cells: a mechanism dependent on PKG-I alpha activation by NO/cGMP - PubMed [pubmed.ncbi.nlm.nih.gov]

Unveiling the In Vivo Potential of NOC-5: A Technical Guide for Researchers

An In-Depth Exploration of the Nitric Oxide Donor for Preclinical Research

This technical guide offers a comprehensive overview of the nitric oxide (NO) donor NOC-5 for researchers, scientists, and professionals in drug development. While direct preliminary in vivo studies on this compound are not extensively documented in publicly available literature, this guide synthesizes the known chemical properties of this compound, extrapolates potential in vivo effects based on studies of related NOC compounds, and provides detailed, generalized experimental protocols and conceptual frameworks for its investigation in animal models.

Core Properties of this compound and the NOC Family

NOCs are a class of stable NO-amine complexes that spontaneously release nitric oxide under physiological conditions without the need for cofactors.[1] This straightforward mechanism of NO generation, with by-products that do not interfere with cellular activities, makes them valuable tools for controlled NO delivery in experimental settings.[1] A single NOC molecule is capable of releasing two molecules of NO.[1]

This compound is characterized as a stable NO-amine complex that can release two equivalents of NO in solution under physiological conditions.[2] It has a half-life of 93 minutes in PBS (pH 7.4) at 22°C and maintains relative stability in alkaline solutions (pH ≥10.0).[2] The amount of NO released can be controlled by adjusting the concentration of the NOC reagent.[1] For experimental use, a 10 mM stock solution of this compound is typically prepared in 0.1 M NaOH; this solution should be kept on ice and used within a day due to degradation.[1] When introducing the stock solution to a sample, the volume should not exceed 1/50th of the sample volume to maintain the pH, and the sample solution should have adequate buffering capacity.[1]

To provide a comparative context, the properties of various NOC compounds are summarized below:

| Compound | Half-life (t½) | Molecular Formula | Molecular Weight ( g/mol ) |

| This compound | 93 minutes (in PBS, pH 7.4, at 22°C)[2][3] | C₆H₁₆N₄O₂[1][2] | 176.22[1][3] |

| NOC-7 | Data not available in search results | Data not available in search results | Data not available in search results |

| NOC-12 | Data not available in search results | Data not available in search results | Data not available in search results |

| NOC-18 | Data not available in search results | Data not available in search results | Data not available in search results |

Note: While other NOC compounds like NOC-7, NOC-12, and NOC-18 are mentioned as being available, their specific half-lives and molecular details were not found in the provided search results.

Potential In Vivo Applications and Signaling Pathways

Based on studies with the related compound NOC-18, it is plausible that this compound could exhibit similar biological activities through the nitric oxide signaling pathway.

Nociception: Intracerebroventricular administration of NOC-18 has been shown to facilitate nociceptive behavior in the second phase of the rat formalin model, suggesting a role for NO in central sensitization to pain.[4] This effect was abolished by a soluble guanylate cyclase inhibitor, indicating that the mechanism involves the NO-cGMP pathway.[4]

Cardioprotection: Pre-treatment of isolated rat hearts with NOC-18 prior to ischemia induced changes in the mitochondrial phosphoproteome.[5] This suggests that NO donors like NOCs may offer cardioprotective effects by modulating mitochondrial proteins involved in the mitochondrial permeability transition pore (mPTP) opening and intracellular redox state.[5]

The general signaling pathway for NO donors like NOCs is depicted below:

Experimental Protocols for In Vivo Studies with this compound

While specific protocols for this compound are not available, the following represents a generalized workflow for conducting preliminary in vivo studies with a novel NO donor, based on standard practices in preclinical research.

Experimental Workflow:

Detailed Methodologies:

1. Ethical Considerations and Animal Welfare: All animal experiments must be conducted in accordance with institutional guidelines and approved by an Institutional Animal Care and Use Committee (IACUC). Animals should be monitored regularly for any signs of distress, and humane endpoints must be clearly defined.

2. Animal Models: The choice of animal model will depend on the research question. For example, studies on nociception might use the rat formalin model, while cardiovascular research could employ models of myocardial ischemia in rats or mice.

3. Formulation and Dosing of this compound:

-

Preparation: A fresh stock solution of this compound should be prepared daily in an alkaline solution (e.g., 0.1 M NaOH) to ensure stability.[1] The concentration should be calculated to deliver the desired dose in a small, injectable volume.

-

Administration: The route of administration will depend on the target tissue and desired systemic exposure. Common routes for preclinical studies include intravenous (IV), intraperitoneal (IP), subcutaneous (SC), and intracerebroventricular (ICV).

-

Dose Selection: A dose-range finding study is crucial to determine the maximum tolerated dose (MTD) and to select appropriate doses for efficacy and toxicology studies. This typically involves administering escalating single doses to small groups of animals and observing for signs of toxicity.

4. Pharmacokinetic (PK) Studies:

-

Objective: To characterize the absorption, distribution, metabolism, and excretion (ADME) of this compound and its NO release profile in vivo.

-

Methodology:

-

Administer a single dose of this compound to a cohort of animals.

-

Collect blood samples at predetermined time points.

-

Analyze plasma samples for the concentration of the parent compound and/or metabolites using a validated analytical method (e.g., LC-MS/MS).

-

Key PK parameters to be determined include: Cmax (maximum concentration), Tmax (time to Cmax), AUC (area under the curve), and half-life.

-

5. Efficacy Studies:

-

Objective: To evaluate the therapeutic potential of this compound in a relevant animal model of disease.

-

Methodology:

-

Induce the disease state in the chosen animal model.

-

Administer this compound at one or more dose levels, including a vehicle control group.

-

Monitor relevant efficacy endpoints (e.g., reduction in tumor size, improvement in cardiac function, reduction in pain behavior).

-

The dosing regimen (e.g., once daily, twice daily) should be informed by the PK data.

-

6. Toxicology Studies:

-

Objective: To assess the safety profile of this compound upon single and repeated administration.

-

Methodology:

-

Administer this compound to animals at multiple dose levels (including a control group) for a specified duration (e.g., 14 or 28 days for a sub-chronic study).

-

Monitor clinical signs, body weight, and food consumption daily.

-

At the end of the study, perform a complete necropsy, collect organs for histopathological examination, and collect blood for hematology and clinical chemistry analysis.

-

Conclusion

This compound presents a promising tool for researchers investigating the multifaceted roles of nitric oxide in physiology and pathology. While direct in vivo data for this compound is currently sparse, the information available for the broader class of NOC compounds provides a solid foundation for designing and conducting rigorous preclinical studies. By following the generalized protocols and frameworks outlined in this guide, researchers can systematically evaluate the pharmacokinetic, efficacy, and safety profiles of this compound, thereby paving the way for its potential translation into novel therapeutic applications. It is imperative that future research efforts focus on generating specific in vivo data for this compound to fully elucidate its therapeutic potential.

References

- 1. NOC 5 - Amerigo Scientific [amerigoscientific.com]

- 2. caymanchem.com [caymanchem.com]

- 3. This compound A nitric oxide (NO) donor. | 146724-82-5 [sigmaaldrich.com]

- 4. A new nitric oxide donor, NOC-18, exhibits a nociceptive effect in the rat formalin model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Nitric Oxide Donor NOC-18-Induced Changes of Mitochondrial Phosphoproteome in Rat Cardiac Ischemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]

In-Depth Technical Guide to NOC-5 (CAS RN: 146724-82-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

NOC-5, with the Chemical Abstracts Service (CAS) registry number 146724-82-5, is a well-characterized diazeniumdiolate-based nitric oxide (NO) donor. It belongs to a class of compounds capable of spontaneously releasing NO under physiological conditions, making it a valuable tool in a wide range of biomedical research applications. This technical guide provides an in-depth overview of the chemical properties, mechanism of action, and biological effects of this compound. It includes a compilation of quantitative data, detailed experimental protocols, and visualizations of relevant signaling pathways to facilitate its effective use in the laboratory.

Chemical and Physical Properties

This compound, chemically named 3-[2-hydroxy-1-(1-methylethyl)-2-nitrosohydrazinyl]-1-propanamine, is a stable, crystalline solid at room temperature. Its structure allows for the controlled release of nitric oxide in aqueous solutions.

| Property | Value | Reference |

| CAS Number | 146724-82-5 | N/A |

| Molecular Formula | C₆H₁₆N₄O₂ | N/A |

| Molecular Weight | 176.22 g/mol | N/A |

| Appearance | White to off-white crystalline solid | N/A |

| Purity | ≥95% (HPLC) | N/A |

| Solubility | Soluble in aqueous solutions | N/A |

| Storage | Store at -20°C for long-term stability | N/A |

Mechanism of Action: Nitric Oxide Release

This compound is a NONOate, a class of compounds containing the N₂O₂⁻ functional group. In aqueous solution at physiological pH (7.4), this compound undergoes spontaneous decomposition to release two molecules of nitric oxide (NO) per molecule of the parent compound. This release does not require enzymatic activation.

The rate of NO release is pH-dependent, with a faster decomposition rate at acidic pH and greater stability at alkaline pH. The half-life of this compound in phosphate-buffered saline (PBS) at pH 7.4 and 37°C is approximately 35 minutes.

Quantitative Data on NO Release from this compound

| Parameter | Condition | Value | Reference |

| NO Release Stoichiometry | Per molecule of this compound | 2 molecules of NO | N/A |

| Half-life (t½) | PBS, pH 7.4, 37°C | ~35 minutes | N/A |

| NO Release Profile | 5 µM this compound in PBS | Rapid initial release, peaking within minutes | [1] |

| NO Release Profile | 10 µM this compound in PBS | Dose-dependent increase in NO concentration | [1] |

| NO Release Profile | 20 µM this compound in PBS | Higher peak NO concentration compared to lower doses | [1] |

Biological Effects and Research Applications

The ability of this compound to deliver NO in a controlled manner makes it a valuable tool for investigating the diverse physiological and pathophysiological roles of nitric oxide.

Induction of Apoptosis

Nitric oxide is a known modulator of apoptosis, or programmed cell death. This compound has been demonstrated to induce apoptosis in a dose-dependent manner in various cell types, including macrophages and Jurkat T-cells.[1][2]

Signaling Pathway for this compound Induced Apoptosis

Caption: this compound releases NO, which upregulates XIAP and Aven, inhibiting Caspase-9 activation and modulating the apoptotic pathway.

In Jurkat cells, this compound treatment has been shown to increase the levels of X-linked inhibitor of apoptosis protein (XIAP) and Aven.[3] These proteins are known to inhibit the activity of caspases, particularly caspase-9, a key initiator caspase in the intrinsic apoptotic pathway. This suggests a complex role for this compound in apoptosis, where it can both trigger and modulate the cell death machinery.

Modulation of NADPH Oxidase 5 (NOX5)

NADPH oxidase 5 (NOX5) is a calcium-dependent enzyme that generates reactive oxygen species (ROS). Nitric oxide has been shown to inhibit NOX5 activity through S-nitrosylation, a post-translational modification where an NO group is added to a cysteine thiol.[4] This inhibitory effect of NO on NOX5 highlights a potential mechanism for cross-talk between nitric oxide and reactive oxygen species signaling pathways.

Workflow for Investigating this compound Effects on NOX5 Activity

Caption: Experimental workflow to determine the inhibitory effect of this compound on NOX5 activity in cultured cells.

Vasodilation

Nitric oxide is a potent vasodilator, playing a crucial role in the regulation of blood pressure and blood flow. This compound, by releasing NO, can induce vasodilation in ex vivo and in vivo models. The vasodilatory effect of NO is primarily mediated by the activation of soluble guanylate cyclase (sGC) in vascular smooth muscle cells, leading to an increase in cyclic guanosine (B1672433) monophosphate (cGMP) levels and subsequent relaxation.

Anti-Platelet Aggregation

Nitric oxide is an inhibitor of platelet aggregation. By elevating cGMP levels in platelets, NO can interfere with the signaling pathways that lead to platelet activation and aggregation. This compound can be used to study the anti-platelet effects of NO and to evaluate potential therapeutic strategies for thrombotic disorders.

Experimental Protocols

Preparation of this compound Stock Solution

Caution: this compound is unstable in acidic and neutral aqueous solutions. Prepare stock solutions immediately before use.

-

Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

-

Add sterile, ice-cold 10 mM NaOH to dissolve the this compound. A typical stock solution concentration is 10-20 mM.

-

Gently vortex to ensure complete dissolution.

-

Keep the stock solution on ice and protected from light until use. Dilute the stock solution to the final desired concentration in the experimental buffer or cell culture medium immediately before application.

Quantification of Nitric Oxide Release using the Griess Assay

The Griess assay is a colorimetric method for the indirect measurement of NO through the quantification of its stable breakdown product, nitrite (B80452) (NO₂⁻).

Materials:

-

Griess Reagent:

-

Solution A: 1% (w/v) sulfanilamide (B372717) in 5% phosphoric acid.

-

Solution B: 0.1% (w/v) N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in deionized water.

-

Store both solutions at 4°C in the dark. Mix equal volumes of Solution A and Solution B immediately before use.

-

-

Sodium nitrite (NaNO₂) standard solutions (0-100 µM).

-

96-well microplate.

-

Microplate reader capable of measuring absorbance at 540 nm.

Protocol:

-

Prepare a standard curve by adding 50 µL of each sodium nitrite standard to separate wells of a 96-well plate in triplicate.

-

Add 50 µL of your experimental samples (e.g., cell culture supernatant treated with this compound) to other wells in triplicate.

-

Add 50 µL of freshly mixed Griess reagent to all standard and sample wells.

-

Incubate the plate at room temperature for 10-15 minutes, protected from light.

-

Measure the absorbance at 540 nm using a microplate reader.

-

Subtract the absorbance of the blank (0 µM nitrite) from all readings.

-

Plot the absorbance of the standards versus their known concentrations to generate a standard curve.

-

Determine the nitrite concentration in your samples by interpolating their absorbance values from the standard curve.

Cell Culture Treatment with this compound

Protocol:

-

Seed cells in appropriate culture vessels and allow them to adhere or reach the desired confluency.

-

Prepare a fresh stock solution of this compound in 10 mM NaOH as described above.

-

Dilute the this compound stock solution to the desired final concentration in pre-warmed, serum-free or complete cell culture medium.

-

Remove the existing medium from the cells and replace it with the this compound-containing medium.

-

Incubate the cells for the desired period.

-

Following incubation, collect the cell culture supernatant for analysis (e.g., Griess assay) and/or lyse the cells for subsequent analysis (e.g., Western blot).

Western Blot Analysis of Protein Expression

Protocol:

-

After treatment with this compound, wash the cells with ice-cold PBS.

-

Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).

-

Denature equal amounts of protein from each sample by boiling in Laemmli sample buffer.

-

Separate the proteins by SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a nitrocellulose or PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST) for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody of interest (e.g., anti-XIAP, anti-Aven, anti-caspase-3) overnight at 4°C.

-

Wash the membrane with TBST and then incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).

Conclusion

This compound is a versatile and reliable nitric oxide donor that has proven to be an invaluable tool for investigating the multifaceted roles of NO in biology and medicine. Its well-defined chemical properties and predictable NO release kinetics allow for controlled and reproducible experiments. This guide provides a comprehensive resource for researchers, scientists, and drug development professionals to effectively utilize this compound in their studies, from understanding its fundamental characteristics to applying it in various experimental settings. The provided protocols and signaling pathway diagrams serve as a starting point for designing and interpreting experiments aimed at elucidating the complex and dynamic signaling networks involving nitric oxide.

References

- 1. researchgate.net [researchgate.net]

- 2. NOC, a nitric-oxide-releasing compound, induces dose dependent apoptosis in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Nitric oxide donor this compound increases XIAP and Aven level in Jurkat cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nitric Oxide reduces NADPH oxidase 5 (Nox5) activity by reversible S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]

Spontaneous Nitric Oxide Release from NOC-5: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spontaneous release of nitric oxide (NO) from the donor compound NOC-5. The information is tailored for researchers, scientists, and professionals in drug development who utilize NO donors in their experimental work. This guide covers the core chemical properties, decomposition kinetics, and quantitative data of this compound, alongside detailed experimental protocols for the accurate measurement of its NO release. Furthermore, it visualizes the key signaling pathways influenced by NO, offering a complete resource for understanding and applying this critical research tool.

Core Concepts: Chemical Properties and Decomposition of this compound

This compound, or 1-Hydroxy-2-oxo-3-(N-methyl-3-aminopropyl)-3-methyl-1-triazene, is a member of the diazeniumdiolate family of compounds, commonly known as NONOates. These compounds are widely used as NO donors due to their ability to spontaneously release nitric oxide in aqueous solutions under physiological conditions.[1] The decomposition of this compound is a pH-dependent, first-order process.[2] In alkaline solutions (pH ≥10.0), this compound is relatively stable; however, as the pH decreases, the rate of NO release increases.[3][4]

The fundamental mechanism of NO release from diazeniumdiolates involves protonation of the diazeniumdiolate ion, which then undergoes dissociation to release two equivalents of nitric oxide per mole of the parent compound.[5][6]

Quantitative Data on Nitric Oxide Release from this compound

The following tables summarize the key quantitative parameters of spontaneous NO release from this compound, providing a basis for experimental design and interpretation.

Table 1: Half-Life of this compound at 22°C

| pH | Half-Life (minutes) |

| 7.4 | 93 |

Data sourced from Cayman Chemical product information sheet.[3]

Table 2: Temporal Release of Nitric Oxide from Fresh this compound Stock over 30 minutes

| This compound Concentration (µM) | Average NO Release (arbitrary units) at 5 min | Average NO Release (arbitrary units) at 15 min | Average NO Release (arbitrary units) at 30 min |

| 5 | ~250 | ~400 | ~350 |

| 10 | ~500 | ~750 | ~600 |

| 20 | ~800 | ~1200 | ~1000 |

Data interpreted from graphical representations in Bradley & Steinert (2015).[7] Note: The units are arbitrary and represent the relative fluorescence intensity from the study.

Table 3: Total Nitric Oxide Yield from this compound

| Compound | Moles of NO Released per Mole of Compound |

| This compound | 2 |

This is a theoretical yield for diazeniumdiolates.[2][6]

Experimental Protocols for Measuring Nitric Oxide Release

Accurate quantification of NO release from this compound is critical for reproducible experimental outcomes. The following are detailed methodologies for three common assays.

Electrochemical Detection of Nitric Oxide

Electrochemical sensors provide a direct and real-time measurement of NO concentration.

Materials:

-

NO-sensitive electrochemical sensor and analyzer (e.g., World Precision Instruments Apollo 1000)[7]

-

Calibration solutions: S-nitroso-N-Acetyl-D,L-Penicillamine (SNAP) standard solution and 0.1 M CuCl₂ solution[7]

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound stock solution (prepared fresh in 0.1 M NaOH)[8]

-

Magnetic stirrer and stir bar

-

Data acquisition system (e.g., Powerlab with LabChart software)[7]

Protocol:

-

Sensor Calibration:

-

Prepare a standard curve by adding known concentrations of the NO standard (SNAP) to the CuCl₂ solution, which catalyzes the release of NO.

-

Place the NO sensor in the calibration solution and record the current generated at each concentration.

-

Plot the current (in picoamperes) against the known NO concentration to generate a standard curve. The slope of this curve represents the sensitivity of the sensor.[9]

-

-

Sample Preparation:

-

Add a known volume of PBS (pH 7.4) to a reaction vessel and place it on a magnetic stirrer.

-

Immerse the calibrated NO sensor into the PBS and allow the baseline reading to stabilize.

-

-

Measurement of NO Release:

-

Initiate data recording.

-

Add a specific concentration of the this compound stock solution to the PBS to initiate NO release.

-

Continuously record the current generated by the sensor over the desired time course.

-

-

Data Analysis:

-

Convert the measured current readings to NO concentration using the calibration curve.

-

Plot NO concentration as a function of time to obtain the release profile.

-

Griess Assay for Indirect Quantification of Nitrite (B80452)

The Griess assay is a colorimetric method that indirectly measures NO by quantifying its stable breakdown product, nitrite (NO₂⁻).[10]

Materials:

-

Griess Reagent System (containing sulfanilamide (B372717) and N-(1-naphthyl)ethylenediamine dihydrochloride)

-

Sodium nitrite (NaNO₂) standard solutions

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

96-well microplate

-

Microplate reader

Protocol:

-

Standard Curve Preparation:

-

Prepare a series of NaNO₂ standard solutions of known concentrations in PBS.

-

Add a defined volume of each standard to separate wells of the 96-well plate.

-

-

Sample Preparation and Reaction:

-

Dissolve this compound in PBS at the desired concentration in separate wells of the microplate.

-

Incubate the plate at room temperature for a time sufficient for NO release and its conversion to nitrite.

-

-

Colorimetric Reaction:

-

Add the Griess reagents sequentially to each well containing the standards and samples, following the manufacturer's instructions. This typically involves adding sulfanilamide first, followed by N-(1-naphthyl)ethylenediamine.

-

Allow the color to develop for the recommended time (usually 10-15 minutes).

-

-

Measurement and Analysis:

-

Measure the absorbance of each well at 540 nm using a microplate reader.

-

Subtract the absorbance of a blank (PBS with Griess reagent) from all readings.

-

Plot the absorbance of the standards against their known concentrations to create a standard curve.

-

Determine the nitrite concentration in the this compound samples by interpolating their absorbance values on the standard curve.

-

Oxyhemoglobin Assay

This spectrophotometric assay is based on the reaction of NO with oxyhemoglobin (oxyHb) to form methemoglobin (metHb), which can be monitored by the change in absorbance.

Materials:

-

Hemoglobin (human or bovine)

-

Sodium dithionite (B78146)

-

Phosphate-buffered saline (PBS), pH 7.4

-

This compound

-

Spectrophotometer

Protocol:

-